2-Bromo-1-(difluoromethyl)-4-fluorobenzene
Overview
Description
2-Bromo-1-(difluoromethyl)-4-fluorobenzene is a chemical compound that has been the subject of various studies due to its potential applications in the synthesis of other chemical entities. It is a halogenated aromatic compound that contains bromine and fluorine atoms, which are of particular interest in the field of organic chemistry for their reactivity and ability to participate in various chemical reactions.
Synthesis Analysis
The synthesis of related halogenated benzene compounds has been explored through various methods. For instance, the preparation of 1-bromo-4-[18F]fluorobenzene was achieved by nucleophilic aromatic substitution reactions using no-carrier-added [18F]fluoride, with symmetrical bis-(4-bromphenyl)iodonium bromide being the most effective precursor . Another study reported the synthesis of 1,4-bis(bromomethyl)-2-fluorobenzene starting from p-xylene, involving a four-step reaction that included nitration, reduction, diazotization, and bromination, reaching an overall yield of 30% . Similarly, 1,2-bis(bromomethyl)-4-fluorobenzene was synthesized from 3,4-dimethylbenzenamine through diazotization and bromination, with the reaction conditions being optimized for better yields .
Molecular Structure Analysis
The molecular structure and vibrational frequencies of 1-bromo-3-fluorobenzene, a compound structurally similar to 2-Bromo-1-(difluoromethyl)-4-fluorobenzene, were investigated using FT-IR and FT-Raman spectroscopy, supported by DFT calculations. The influence of the halogen atoms on the geometry and vibrational modes of the benzene ring was discussed, and the electronic properties were studied using time-dependent DFT (TD-DFT) .
Chemical Reactions Analysis
The reactivity of halogenated benzene compounds, such as 1-bromo-4-[18F]fluorobenzene, has been demonstrated in palladium-promoted cross-coupling reactions with organostannanes, which are useful for introducing fluorophenyl structures into functional molecules . Additionally, the synthesis of fluorinated distyrylbenzene chromophores showed the effect of fluorine substitution on molecular properties and solid-state organization, indicating the versatility of halogenated benzene derivatives in various chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzene compounds are influenced by the presence of halogen atoms. For example, the study of 1-bromo-3-fluorobenzene revealed correlations between standard heat capacities, standard entropies, standard enthalpy changes, and temperatures, providing insights into the thermodynamic properties of such compounds . The preparation methods for fluorine-18 labeled synthons like 4-fluorobromobenzene also highlight the importance of solvent choice and reaction conditions in achieving high radiochemical yields .
Scientific Research Applications
Synthesis and Chemical Reactions
2-Bromo-1-(difluoromethyl)-4-fluorobenzene is utilized in various synthesis processes, particularly in the formation of heterocyclic compounds. It's involved in nucleophilic aromatic substitution reactions, which are foundational in creating complex organic structures (Ermert, Hocke, Ludwig, Gail, & Coenen, 2004).
The compound is integral in ortho-metalation reactions. This process involves the selective metalation of fluoroarenes, demonstrating its application in creating various chemical products through reactions with different electrophiles (Baenziger, Eswaran, Jiang, & Kasinathan, 2019).
Spectroscopy and Photodissociation Studies
- The ultraviolet photodissociation of similar compounds, such as 1-bromo-3-fluorobenzene and 1-bromo-4-fluorobenzene, has been extensively studied. These studies provide insights into the energy distributions and the anisotropy parameters of photofragments, contributing to a better understanding of the photodissociation mechanisms of fluorobenzene derivatives (Gu, Wang, Huang, Han, He, & Lou, 2001).
Catalysis and Organic Chemistry Applications
2-Bromo-1-(difluoromethyl)-4-fluorobenzene is used in palladium-catalyzed carbonylative reactions. These reactions are significant for forming heterocyclic compounds, demonstrating the compound's versatility in organic synthesis (Chen, Natte, Neumann, & Wu, 2014).
The compound is involved in Suzuki-Miyaura C-C coupling reactions, catalyzed by supported Pd nanoparticles. These reactions are crucial for preparing fluorinated biphenyl derivatives, highlighting its role in the synthesis of complex organic molecules (Sadeghi Erami, Díaz-García, Prashar, Rodrı́guez-Diéguez, Fajardo, Amirnasr, & Gómez‐Ruiz, 2017).
Electrophilic Addition and Liquid Crystal Research
Studies show the use of 2-Bromo-1-(difluoromethyl)-4-fluorobenzene in electrophilic addition reactions for synthesizing phosphonate esters. This demonstrates its role in creating specific compounds with potential applications in various industries (Zhang Zhong-biao, 2011).
The compound has been utilized in the synthesis of liquid crystal compounds. Its inclusion in the liquid crystal formula can improve certain properties like birefringence and reduce threshold voltage, indicating its application in the electronics and display industries (Hang De-y, 2013).
Safety And Hazards
This compound is classified as a Category 2 flammable liquid according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It may cause eye irritation and drowsiness or dizziness . Safety measures include avoiding breathing its vapors and avoiding contact with skin and eyes. It should be stored in a well-ventilated place and kept away from heat, sparks, open flames, and hot surfaces .
properties
IUPAC Name |
2-bromo-1-(difluoromethyl)-4-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJOYKZVIXCVTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375606 | |
Record name | 2-bromo-1-(difluoromethyl)-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20375606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(difluoromethyl)-4-fluorobenzene | |
CAS RN |
845866-81-1 | |
Record name | 2-bromo-1-(difluoromethyl)-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20375606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-BROMO-1-(DIFLUOROMETHYL)-4-FLUOROBENZENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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